4-(Decylamino)butanoic acid hydrochloride

Description

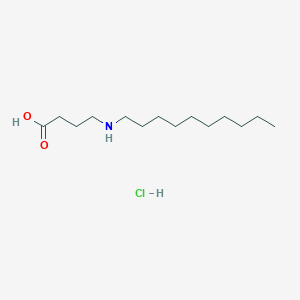

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(decylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBAISJBXISPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Decylamino Butanoic Acid Hydrochloride

Established Synthetic Pathways to 4-(Decylamino)butanoic Acid Hydrochloride

The creation of the core structure of 4-(decylamino)butanoic acid typically involves the formation of a new carbon-nitrogen bond between a decyl group and a four-carbon butanoic acid backbone. The subsequent introduction of hydrochloric acid facilitates the formation of the stable hydrochloride salt.

A primary and straightforward approach to synthesizing the target compound is through the reaction of decylamine (B41302) with a suitable butanoic acid derivative. This method hinges on the nucleophilic character of the amine attacking an electrophilic carbonyl carbon of the butanoic acid moiety.

One common pathway is the direct thermal condensation of decylamine with butanoic acid. This reaction, however, requires high temperatures (typically above 100°C) to drive the dehydration of the initially formed ammonium (B1175870) carboxylate salt into the desired amide. libretexts.orgstackexchange.com A more prevalent laboratory-scale method involves the use of activated butanoic acid derivatives. For instance, butanoyl chloride can react readily with decylamine in the presence of a base to neutralize the HCl byproduct, forming an intermediate amide which would then require reduction.

A more direct route to the secondary amine is the reaction of decylamine with γ-butyrolactone. The ring-opening of the lactone by the amine yields 4-(decylamino)butanoic acid directly. This reaction is often catalyzed by heat or Lewis acids. Another pathway involves reductive amination, where decylamine reacts with a keto-acid derivative like 4-oxobutanoic acid in the presence of a reducing agent.

Alternatively, coupling agents can be employed to facilitate the reaction between decylamine and butanoic acid under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of catalysts can form an activated intermediate that is readily attacked by the amine. nih.gov

The mechanism of C-N bond formation in these syntheses is predominantly a nucleophilic substitution or addition.

Nucleophilic Acyl Substitution: When using an activated carboxylic acid derivative like an acyl chloride, the mechanism is a classic two-step nucleophilic acyl substitution. The nitrogen atom of decylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form an amide.

Direct Amidation: The direct reaction between a carboxylic acid and an amine first involves a rapid acid-base reaction to form an ammonium carboxylate salt. stackexchange.com At elevated temperatures, the carboxylate can be thermally dehydrated, where the amine attacks the carboxylic acid in a condensation reaction, eliminating a molecule of water to form the amide. libretexts.org

Ring-Opening Mechanism: In the case of γ-butyrolactone, the amine attacks the carbonyl carbon, leading to the opening of the lactone ring. A subsequent proton transfer results in the formation of the final 4-hydroxybutanamide, which would then require further steps to arrive at the target molecule. A more direct synthesis involves the reaction of decylamine with 4-halobutanoic acid esters, followed by hydrolysis.

Carbodiimide-Mediated Coupling: With coupling agents like EDC, the carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine then attacks this activated species, forming the amide and releasing a urea (B33335) derivative as a byproduct. nih.gov The addition of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate this process by forming an even more reactive acyliminium ion intermediate. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing the synthesis of this compound is crucial for maximizing product yield, minimizing reaction times, and reducing the formation of impurities. This involves a systematic study of catalysts, solvents, and temperature.

The choice of catalyst is paramount in driving the efficiency of the synthesis. For amide formation via coupling agents, catalytic amounts of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often added. These additives can react with the O-acylisourea intermediate to form active esters, which are less prone to side reactions and can improve yields. nih.gov DMAP is a highly effective acylation catalyst, particularly in reactions involving less reactive amines or sterically hindered substrates. semanticscholar.org

Titanium(IV) tetrachloride (TiCl₄) has also been shown to be an effective promoter for direct amidation reactions at room temperature. The proposed mechanism involves the in-situ formation of a titanium amido complex which then reacts with the carboxylic acid to generate an activated titanium carboxylate, facilitating nucleophilic attack by the amine. acs.org

The kinetics of these reactions are typically influenced by the concentration of reactants and the catalyst. Reaction rates can be monitored using techniques like TLC, GC, or NMR spectroscopy to determine the optimal reaction time and prevent the formation of degradation products.

| Catalyst/Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal (No Catalyst) | >150°C | No catalyst cost or removal needed. | High energy consumption; potential for side reactions and degradation. |

| EDC/HOBt | Room Temperature | Mild conditions; high yields. nih.gov | Stoichiometric byproduct (urea); cost of reagents. |

| DCC/DMAP | 0°C to Room Temperature | Highly effective for difficult couplings. libretexts.org | Stoichiometric byproduct (DCU) can be difficult to remove; DMAP is toxic. |

| TiCl₄ | Room Temperature | Rapid reaction times; effective for direct amidation. acs.org | Moisture sensitive; requires inert atmosphere. |

The choice of solvent can significantly impact reaction outcomes by influencing reactant solubility, reaction rate, and even the reaction pathway. For amidation reactions, polar aprotic solvents are commonly employed.

Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.

Tetrahydrofuran (B95107) (THF): Another widely used ether-based solvent.

N,N-Dimethylformamide (DMF): Its high polarity can help to dissolve reactants and accelerate reactions, but it can be difficult to remove due to its high boiling point.

Temperature is a critical parameter to control. While direct amidation requires high heat, syntheses using coupling agents or activated derivatives can often be performed at room temperature or below (0°C) to control selectivity and minimize side reactions. libretexts.orgacs.org An optimized temperature profile might involve an initial period at a lower temperature during reagent addition, followed by warming to room temperature to drive the reaction to completion.

| Solvent | Typical Temperature Range | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | 0°C to 40°C | Good general-purpose solvent; volatile and easy to remove. |

| Toluene | Room Temp to 111°C | Useful for reactions requiring higher temperatures, such as azeotropic removal of water. |

| N,N-Dimethylformamide (DMF) | Room Temp to 153°C | Excellent solvating power for polar and ionic species; high boiling point. |

| Acetonitrile (B52724) (ACN) | Room Temp to 82°C | Polar aprotic solvent, often used in coupling reactions. |

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it Applying these principles to the synthesis of this compound can lead to more sustainable and safer manufacturing processes. sphinxsai.com

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic approaches are generally superior to those using stoichiometric coupling agents, which generate significant byproduct waste.

Use of Safer Solvents: Replacing hazardous solvents like DCM and DMF with greener alternatives is a primary goal. figshare.com Solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) are considered more environmentally benign. In some cases, reactions can be designed to run under solvent-free conditions, for example, by heating the neat reactants. imist.ma

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that allow for lower reaction temperatures is a key area of research. acs.org

Renewable Feedstocks: While not always feasible, exploring the use of starting materials derived from renewable resources, such as bio-based butanoic acid or decylamine, can improve the lifecycle sustainability of the compound.

By integrating these principles, the synthesis can be shifted towards a more economical and environmentally responsible process, aligning with the modern demands of chemical manufacturing. figshare.com

Atom Economy and Sustainable Synthesis Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they minimize waste generation. nih.govjk-sci.comnih.gov

For the synthesis of this compound, a key strategy to enhance atom economy is the use of catalytic reactions. jk-sci.com For example, catalytic hydrogenation for the reductive amination step is preferable to using stoichiometric reducing agents like sodium borohydride (B1222165), which generate significant inorganic waste.

Table 1: Comparison of Atom Economy for Different Reducing Agents in Reductive Amination

| Reducing Agent | Molar Mass ( g/mol ) | Stoichiometry | Byproducts | Atom Economy (%) |

| H₂ (with catalyst) | 2.02 | Catalytic | H₂O | ~93% |

| NaBH₄ | 37.83 | Stoichiometric | NaBO₂, H₂O | ~85% |

| Na(CN)BH₃ | 62.84 | Stoichiometric | NaBO₂, HCN | ~81% |

Note: Atom economy is calculated as (MW of product / Σ MW of all reactants) x 100. The calculation for the catalytic hydrogenation assumes the catalyst is recycled.

Solvent-Free or Aqueous-Phase Synthetic Methods

The choice of solvent is a critical factor in the environmental impact of a synthetic process. advancedchemtech.com Traditional organic solvents are often volatile, flammable, and toxic. Consequently, developing solvent-free or aqueous-phase synthetic methods is a key goal in green chemistry. advancedchemtech.comnih.govrsc.org

For the synthesis of this compound, conducting the reductive amination in water, if feasible, would be a significant improvement. Water is a non-toxic, non-flammable, and inexpensive solvent. advancedchemtech.com However, the low aqueous solubility of decylamine might necessitate the use of a co-solvent or a phase-transfer catalyst. Recent advancements in aqueous peptide synthesis, for example, demonstrate the potential for complex reactions in water. nih.gov

Solvent-free synthesis represents an even more environmentally benign approach. nih.gov This could involve reacting the starting materials in a neat mixture, potentially with microwave irradiation to accelerate the reaction. A solvent-free approach for a related demethylation process has been reported, highlighting the potential of this strategy. rsc.org

Table 2: Evaluation of Different Solvent Systems for the Synthesis

| Solvent System | Advantages | Disadvantages | Green Chemistry Rating |

| Dichloromethane (DCM) | Good solubility for reactants | Halogenated, toxic, environmental persistence | Poor |

| Methanol (B129727) | Good solubility, can participate in reaction | Volatile, flammable, toxic | Moderate |

| Water | Non-toxic, non-flammable, inexpensive | Poor solubility of decylamine | Excellent |

| Solvent-Free | No solvent waste, high reactant concentration | Potential for high viscosity, thermal control issues | Excellent |

Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into the 4-(decylamino)butanoic acid structure can lead to analogues with distinct biological activities. bohrium.com The stereoselective synthesis of such chiral analogues can be achieved through enantioselective or diastereoselective methods.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or starting materials. For analogues of 4-(decylamino)butanoic acid, a chiral center could be introduced at the 2- or 3-position of the butanoic acid backbone.

One established method for creating 2-substituted 4-aminobutanoic acid analogues is through the cyanomethylation of chiral enolates. rsc.orgrsc.org This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. Another powerful technique is the asymmetric Michael addition to α,β-unsaturated nitroalkenes, which can be catalyzed by chiral organocatalysts to produce β-substituted GABA derivatives with high enantiomeric excess. bohrium.comnih.govresearchgate.netehu.es

Table 3: Overview of Enantioselective Methods for Chiral GABA Analogues

| Method | Chiral Source | Key Intermediate | Typical Enantiomeric Excess (ee) |

| Chiral Enolate Alkylation | Chiral auxiliary (e.g., Evans oxazolidinone) | α-substituted carbonyl | >95% |

| Asymmetric Michael Addition | Chiral organocatalyst (e.g., prolinol derivatives) | γ-nitrobutyric acid derivative | 90-99% |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rh-BINAP) | Unsaturated precursor | >98% |

Diastereoselective Synthesis

Diastereoselective synthesis is employed when the target molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. This is often achieved by using a substrate with a pre-existing stereocenter to influence the formation of a new one.

For analogues of 4-(decylamino)butanoic acid with two or more stereocenters, a diastereoselective approach would be necessary. For example, an aldol (B89426) reaction between a chiral aldehyde and an enolate derived from a butanoic acid derivative could be used to set two adjacent stereocenters. nih.gov The stereochemical outcome of such reactions is often dictated by the geometry of the enolate and the nature of the chiral auxiliary or catalyst used. iupac.org

A divergent synthesis approach can be particularly useful for producing different diastereomers from a common intermediate. nih.gov This allows for the exploration of the biological activity of a full set of stereoisomers. For instance, the synthesis of conformationally restricted GABA analogues has been achieved through diastereoselective methods involving palladium-catalyzed C-P bond formation. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 4-(decylamino)butanoic acid hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the decyl chain, the butanoic acid moiety, and the amine group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Based on the structure, the following table outlines the predicted ¹H NMR spectral data. The exact chemical shifts can vary depending on the solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (decyl) | ~ 0.88 | Triplet | 3H |

| (CH₂)₈ (decyl) | ~ 1.26 | Multiplet | 16H |

| CH₂ (next to NH) | ~ 3.00 | Triplet | 2H |

| CH₂ (in butanoic acid) | ~ 2.00 | Quintet | 2H |

| CH₂ (next to COOH) | ~ 2.40 | Triplet | 2H |

| NH₂⁺ | ~ 9.00 - 10.00 | Broad Singlet | 2H |

| COOH | ~ 11.00 - 12.00 | Singlet | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. As proton-decoupled ¹³C NMR spectra are typically acquired, each unique carbon atom appears as a single line. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., alkyl, next to a heteroatom, carbonyl).

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (decyl) | ~ 14.0 |

| (CH₂)₈ (decyl) | ~ 22.0 - 32.0 |

| CH₂ (next to NH) | ~ 49.0 |

| CH₂ (in butanoic acid) | ~ 25.0 |

| CH₂ (next to COOH) | ~ 35.0 |

| COOH | ~ 175.0 |

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity within the decyl chain and the butanoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of 4-(decylamino)butanoic acid. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula. For the free base, C₁₄H₂₉NO₂, the expected exact mass would be calculated and compared to the experimental value with a high degree of accuracy (typically within 5 ppm).

| Molecular Formula | Calculated Exact Mass |

| C₁₄H₂₉NO₂ | 243.2198 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of 4-(decylamino)butanoic acid) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

Expected fragmentation pathways for the protonated molecule [M+H]⁺ would include:

Loss of the decyl chain: Cleavage of the C-N bond could result in the loss of the decyl group.

Cleavage within the decyl chain: Fragmentation along the alkyl chain would produce a series of ions separated by 14 Da (CH₂).

Loss of water: The carboxylic acid group could lose a molecule of water.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is another possible fragmentation pathway.

By analyzing these fragmentation patterns, the structural integrity of this compound can be definitively confirmed.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within the this compound molecule. These methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing specific bonds to vibrate at characteristic frequencies. The resulting spectrum provides definitive evidence for the presence of key functional groups. For this compound, the IR spectrum is dominated by absorptions corresponding to the carboxylic acid, the secondary amine hydrochloride, and the long alkyl (decyl) chain.

The carboxylic acid group exhibits a very broad O-H stretching vibration, typically in the 3300–2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. docbrown.info The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band usually found between 1730 and 1700 cm⁻¹. docbrown.info

The presence of the secondary amine hydrochloride is confirmed by N-H stretching bands. These appear as broad absorptions in the 2800–2400 cm⁻¹ range. The C-H stretching vibrations from the decyl and butanoic alkyl chains are observed as strong, sharp peaks in the 3000–2850 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3300–2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |

| 3000–2850 | C-H stretch | Alkyl (CH₂, CH₃) | Strong, Sharp |

| 2800–2400 | N-H stretch | Amine Hydrochloride | Broad, Medium |

| 1730–1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1470–1450 | C-H bend (scissoring) | Alkyl (CH₂) | Medium |

| 1320–1210 | C-O stretch | Carboxylic Acid | Medium |

| 950–910 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. While polar groups like C=O are strong in IR, non-polar bonds, such as the C-C backbone of the decyl chain, often produce strong signals in Raman spectra. nih.gov

For this compound, Raman spectroscopy is particularly useful for analyzing the conformation of the long alkyl chain. The C-H stretching region (3000–2800 cm⁻¹) is also prominent, similar to IR. researchgate.net The symmetric stretching of the carboxylate group (COO⁻), if the molecule is in a zwitterionic form in solution, typically shows a strong Raman band around 1440–1380 cm⁻¹. researchgate.net The C-C stretching vibrations of the alkyl skeleton appear in the 1150–1000 cm⁻¹ region, providing insight into the structural arrangement of the carbon chain. nih.govsemanticscholar.org

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 2960–2850 | C-H stretch | Alkyl (CH₂, CH₃) | Strong |

| 1460–1440 | C-H bend | Alkyl (CH₂) | Medium |

| 1440–1380 | COO⁻ symmetric stretch | Carboxylate | Strong |

| 1300–1200 | CH₂ twist | Alkyl Chain | Medium |

| 1150–1000 | C-C skeletal stretch | Alkyl Chain | Strong |

| 900–800 | C-N stretch | Amine | Medium |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or related impurities. The choice of technique depends on the analyte's properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile, polar compounds like amino acids and their derivatives. jocpr.comwho.int Due to the lack of a strong chromophore in this compound, detection can be challenging. myfoodresearch.com Therefore, methods often employ UV detection at low wavelengths (e.g., 200-210 nm) or utilize more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). nih.gov Alternatively, pre-column or post-column derivatization with a chromophoric or fluorophoric agent can be employed to enhance detection sensitivity. myfoodresearch.complos.org

A typical approach for method development involves reversed-phase (RP) chromatography. A C18 or C8 stationary phase is commonly used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of an ion-pairing agent or an acid (e.g., trifluoroacetic acid, TFA) to the mobile phase is often necessary to improve peak shape and retention for the polar and ionic analyte.

Table 3: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or ELSD/MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. thermofisher.com this compound, being a salt with high polarity and low volatility, cannot be analyzed directly by GC. thermofisher.comsigmaaldrich.com It would decompose in the high-temperature injector port.

Therefore, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.com This process converts the polar functional groups (carboxylic acid and amine) into less polar, more volatile moieties. thermofisher.com A common two-step derivatization might involve:

Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or butyl ester) using reagents like methanol/HCl or isobutyl chloroformate. nih.gov

Acylation: The secondary amine is acylated using agents like trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetyl derivative. oup.com

Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another effective technique that derivatizes both the amine and carboxylic acid groups in a single step. thermofisher.comsigmaaldrich.com The resulting volatile derivative can then be readily separated and analyzed on a low-to-mid polarity GC column. oup.com

Computational Chemistry and Theoretical Modeling Studies

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Without specific research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and dedicated computational studies would be necessary to generate the specific data needed to populate the outlined article structure.

Computational Evaluation of Molecular Descriptors for QSAR Applications

Quantitative Structure-Activity Relationship (QSAR) models are essential tools in medicinal chemistry that correlate the physicochemical properties of molecules with their biological activities. These models rely on the calculation of various molecular descriptors, which are numerical representations of a molecule's structure.

A comprehensive search of scientific databases and literature reveals a lack of studies focused on the computational evaluation of molecular descriptors for 4-(decylamino)butanoic acid hydrochloride. Consequently, no data tables of calculated descriptors such as topological indices, quantum chemical parameters, or steric and electronic properties specific to this compound are available for QSAR analysis.

Ligand-Protein Docking Simulations for Putative Biological Targets

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. These simulations are instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

Despite the utility of this method, there are no published reports of ligand-protein docking simulations involving this compound. As a result, there is no computational data to suggest its putative biological targets or to detail the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that would govern its binding affinity.

Chemical Reactivity and Derivatization Strategies

Amidation Reactions and Peptide Coupling Chemistry Utilizing the Compound

The carboxylic acid functional group of 4-(decylamino)butanoic acid is readily converted into amides through various coupling methods. This transformation is fundamental in peptide synthesis and medicinal chemistry for the construction of amide bonds. rsc.org The direct reaction between the carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group to proceed efficiently.

Standard peptide coupling protocols can be employed, wherein the carboxylic acid is activated in situ to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. Common coupling reagents facilitate this process by converting the hydroxyl of the carboxylic acid into a better leaving group.

Key aspects of amidation include:

Activation: The carboxylic acid is treated with a coupling reagent to form an active ester, symmetrical anhydride (B1165640), or acyl-isourea intermediate.

Coupling: A primary or secondary amine is added, which attacks the activated carbonyl carbon, displacing the leaving group and forming the new amide bond.

Additives: Reagents like 1-Hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often included to suppress side reactions and minimize racemization, although racemization is not a concern for this specific achiral molecule.

The secondary amine of 4-(decylamino)butanoic acid can also serve as the nucleophilic partner in a coupling reaction with a different carboxylic acid. However, secondary amines are generally less nucleophilic and more sterically hindered than primary amines, which can lead to slower reaction rates. acs.org The choice of a highly efficient coupling reagent is crucial for achieving good yields in such cases.

| Coupling Reagent | Abbreviation | Byproduct | Key Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective; insoluble urea (B33335) byproduct facilitates removal in solution-phase synthesis. |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble urea byproduct makes it suitable for solid-phase peptide synthesis (SPPS). |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) HCl | EDC, EDAC | Water-soluble urea | Ideal for aqueous reactions; byproducts are easily removed by aqueous extraction. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) byproduct is carcinogenic. | Highly efficient, particularly for sterically hindered couplings. A non-toxic version of BOP. rsc.org |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Very effective but use is limited due to the toxicity of the HMPA byproduct. rsc.org |

Esterification and Etherification Approaches

Esterification: The carboxylic acid group can be converted to an ester, a common strategy for protecting the carboxyl group or modifying the compound's physicochemical properties. orgoreview.com The most direct method is the Fischer-Speier esterification, which involves heating the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like hydrogen chloride or sulfuric acid. In the case of 4-(decylamino)butanoic acid hydrochloride, the amine is already protonated, which protects it from acting as a competing nucleophile and prevents self-polymerization. nih.gov

Etherification: Direct etherification is not a characteristic reaction for this molecule as it lacks a hydroxyl group. However, ether derivatives can be synthesized after transforming one of the existing functional groups. For instance, the carboxylic acid can be reduced to a primary alcohol (see Section 5.4.1), which can then undergo etherification, such as the Williamson ether synthesis, by reaction with an alkyl halide in the presence of a base.

Modifications of the Amine Functionality

The secondary amine in 4-(decylamino)butanoic acid is a nucleophilic center that can undergo a variety of transformations to yield more complex derivatives.

Acylation: The secondary amine reacts readily with acylating agents such as acid chlorides or acid anhydrides to form tertiary amides. orgoreview.com This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct. Since the starting material is a hydrochloride salt, at least two equivalents of base are required.

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form stable sulfonamides. libretexts.orgnih.gov This reaction, often known as the Hinsberg test for amines, is also conducted in the presence of a base. The resulting N,N-disubstituted sulfonamide is chemically robust and neutral. libretexts.org The synthesis of sulfonamides from amino acids is a significant area of research due to their wide range of pharmacological activities. nih.gov

| Agent Type | Example Reagent | Product Functional Group |

|---|---|---|

| Acid Chloride | Acetyl chloride (CH₃COCl) | Tertiary Amide |

| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Tertiary Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | Sulfonamide |

Alkylation: The secondary amine can be further alkylated to a tertiary amine by reaction with an alkyl halide. wikipedia.org However, this direct N-alkylation can be difficult to control, and there is a risk of over-alkylation to form a quaternary ammonium (B1175870) salt, especially if a reactive alkylating agent is used. wikipedia.orgacs.org The reaction involves the nucleophilic attack of the amine on the alkyl halide.

Reductive Amination: A more controlled and widely used method for introducing an additional alkyl group is reductive amination. rsc.orgmasterorganicchemistry.com This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. This ion is then reduced in situ to the corresponding tertiary amine without being isolated. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation common in direct alkylation with alkyl halides. rug.nlorganic-chemistry.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 4-(decylamino)butan-1-ol. This transformation requires a powerful reducing agent, as carboxylic acids are less reactive towards reduction than esters or ketones.

Standard reagents for this conversion include:

Lithium aluminum hydride (LiAlH₄): This is a very strong and commonly used reducing agent for converting carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum complexes. stackexchange.comlibretexts.org

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BMS), is also highly effective for the reduction of carboxylic acids. It offers good selectivity and is a viable alternative to LiAlH₄. orgsyn.org

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective if the carboxylic acid is first activated, for example, by conversion to a mixed anhydride or in the presence of iodine. stackexchange.com

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Lithium aluminum hydride | LAH, LiAlH₄ | Anhydrous THF or Et₂O, followed by H₃O⁺ workup | Highly reactive, non-selective, reduces many functional groups. ucalgary.ca |

| Borane-tetrahydrofuran complex | BH₃·THF | Anhydrous THF | More selective than LiAlH₄; does not reduce esters as readily. |

| Sodium borohydride | NaBH₄ | Generally unreactive with carboxylic acids | Requires activation of the carboxylic acid (e.g., with I₂ or as an anhydride). stackexchange.com |

Derivatization for Enhanced Analytical Detectability and Specificity

Due to its high polarity and low volatility, the direct analysis of this compound by common analytical techniques like HPLC with UV detection or gas chromatography (GC) is challenging. sigmaaldrich.commyfoodresearch.com Derivatization is therefore a crucial step to enhance its detectability and chromatographic performance. This involves chemically modifying the molecule to introduce properties that make it more amenable to analysis.

Chromophoric and Fluorogenic Tagging

For analysis by high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection, derivatization is employed to attach a chromophoric (light-absorbing) or fluorogenic (fluorescent) tag to the molecule. Since 4-(decylamino)butanoic acid is a secondary amine, reagents that specifically react with this functional group are utilized.

Chromophoric Tagging:

Chromophoric derivatizing agents react with the secondary amine to form a product with strong UV absorbance, significantly increasing the sensitivity of detection. A common reagent for this purpose is:

Phenyl isothiocyanate (PITC): Reacts with the secondary amine to form a phenylthiourea (B91264) derivative, which is highly UV-active.

Fluorogenic Tagging:

Fluorogenic reagents offer even greater sensitivity and selectivity. These reagents are typically non-fluorescent themselves but form highly fluorescent products upon reaction with the amine.

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with secondary amines under alkaline conditions to produce intensely fluorescent dansyl amides. nih.gov

Fluorescamine: While it primarily reacts with primary amines, modifications to the reaction protocol can allow for the detection of secondary amines. thermofisher.com

Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of a cyanide source, NDA reacts with primary and secondary amines to form fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with both primary and secondary amino acids to yield stable, fluorescent derivatives. thermofisher.com

The choice of reagent depends on the desired sensitivity, the sample matrix, and the available analytical instrumentation.

| Derivatization Reagent | Target Functional Group | Type of Detection | Key Features |

| Phenyl isothiocyanate (PITC) | Secondary Amine | UV-Vis | Forms stable phenylthiourea derivatives. |

| Dansyl Chloride (DNS-Cl) | Secondary Amine | Fluorescence | Produces intensely fluorescent dansyl amides. nih.gov |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Secondary Amine | Fluorescence | Forms highly fluorescent CBI derivatives in the presence of cyanide. nih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Secondary Amine | Fluorescence | Yields stable and highly fluorescent derivatives. thermofisher.com |

Volatilization Strategies for Gas Chromatography

Gas chromatography (GC) requires analytes to be volatile and thermally stable. This compound, being a salt of a polar molecule, is non-volatile and would decompose at the high temperatures used in GC. thermofisher.comnih.gov Therefore, derivatization is essential to increase its volatility. This is typically achieved through a two-step process targeting both the carboxylic acid and the amino functional groups.

Esterification of the Carboxyl Group: The polar carboxyl group is converted into a less polar and more volatile ester. This is commonly done by reacting the compound with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., HCl). nih.govresearchgate.net

Acylation or Silylation of the Amino Group:

Acylation: The secondary amine is reacted with an acylating agent, such as a perfluorinated anhydride (e.g., pentafluoropropionic anhydride, PFPA), to form a stable and volatile amide. nih.govresearchgate.net

Silylation: The active hydrogen on the nitrogen atom is replaced with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgoogle.com Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comthermofisher.com TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.comsigmaaldrich.com

A typical two-step derivatization for the GC analysis of 4-(decylamino)butanoic acid would involve:

Conversion of the carboxylic acid to its methyl ester using acidified methanol.

Acylation of the secondary amine with PFPA to yield the corresponding N-pentafluoropropionyl methyl ester.

This resulting derivative is significantly more volatile and less polar, allowing for its separation and detection by GC, often coupled with mass spectrometry (GC-MS) for structural confirmation and quantification. nih.govresearchgate.net

| Derivatization Strategy | Target Functional Group(s) | Common Reagents | Purpose |

| Esterification | Carboxylic Acid | Acidified Methanol, Butanol | Increases volatility by converting the polar acid to a less polar ester. nih.gov |

| Acylation | Secondary Amine | Pentafluoropropionic anhydride (PFPA) | Increases volatility and thermal stability by forming a stable amide. researchgate.net |

| Silylation | Secondary Amine, Carboxylic Acid | MSTFA, MTBSTFA | Replaces active hydrogens with silyl (B83357) groups, significantly increasing volatility and thermal stability. sigmaaldrich.comgoogle.com |

Structure Activity Relationship Sar Investigations

Impact of Alkyl Chain Length on Molecular Function

The ten-carbon alkyl (decyl) chain is a defining feature of 4-(Decylamino)butanoic acid hydrochloride, contributing significantly to the molecule's lipophilicity. The length of this chain is a critical determinant of how the molecule interacts with biological systems, particularly with lipid membranes and hydrophobic pockets of proteins.

Research on various classes of molecules, such as cannabimimetic indoles and antibacterial agents, has demonstrated that the length of an alkyl chain can profoundly influence biological activity. nih.govchemrxiv.orgnih.gov Generally, increasing the chain length enhances lipophilicity, which can lead to stronger interactions with hydrophobic targets. However, this relationship is often not linear. There is typically an optimal chain length for activity, beyond which a further increase can lead to a decrease in potency. nih.gov This decline can be attributed to several factors, including reduced solubility, steric hindrance at the binding site, or non-specific binding to other hydrophobic entities.

In the context of this compound, modifying the decyl chain would likely have the following consequences:

Shorter Chains (e.g., butyl, hexyl, octyl): A reduction in chain length would decrease lipophilicity, potentially leading to weaker binding to hydrophobic targets. However, it might also increase aqueous solubility and alter the critical micelle concentration (CMC), which could be advantageous depending on the desired application.

Longer Chains (e.g., dodecyl, tetradecyl, hexadecyl): Increasing the chain length beyond ten carbons would further enhance lipophilicity. This could result in stronger membrane perturbation or more potent binding to a hydrophobic pocket, up to a certain point. chemrxiv.org However, excessively long chains might also lead to a loss of selectivity and an increase in cytotoxicity due to greater disruption of cell membranes.

A hypothetical SAR study could yield data similar to that presented in the interactive table below, illustrating a parabolic relationship between alkyl chain length and a hypothetical measure of biological activity.

| Alkyl Chain Length | Lipophilicity (Calculated logP) | Hypothetical Biological Activity (IC50, µM) |

| 4 (Butyl) | 1.5 | 500 |

| 6 (Hexyl) | 2.5 | 250 |

| 8 (Octyl) | 3.5 | 100 |

| 10 (Decyl) | 4.5 | 50 |

| 12 (Dodecyl) | 5.5 | 75 |

| 14 (Tetradecyl) | 6.5 | 200 |

Note: The data in this table is illustrative and intended to demonstrate the general principle of the effect of alkyl chain length on biological activity.

Role of the Amine Functionality in Molecular Interactions

The secondary amine in this compound is a key functional group capable of forming significant intermolecular interactions. At physiological pH, this amine is expected to be protonated, bearing a positive charge. This cationic center can engage in several types of interactions that are crucial for the molecule's function:

Ionic Bonding: The positively charged ammonium (B1175870) group can form strong electrostatic interactions, or salt bridges, with negatively charged residues on biological targets, such as the carboxylate groups of aspartic or glutamic acid residues in proteins.

Hydrogen Bonding: The protonated amine can act as a hydrogen bond donor, forming hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen on a target molecule. This directional interaction is vital for the specific recognition and binding of the molecule.

Cation-π Interactions: The cationic center can also interact favorably with the electron-rich face of aromatic rings (e.g., phenylalanine, tyrosine, tryptophan) through cation-π interactions.

Modification of the amine functionality would be expected to have a profound impact on activity. For instance, converting the secondary amine to a tertiary amine (by adding another alkyl group) or a quaternary ammonium salt would alter its hydrogen bonding capacity and steric profile, thereby affecting its binding affinity and selectivity. Replacing the nitrogen with a different atom would fundamentally change the physicochemical properties of the molecule.

Influence of the Carboxylic Acid Group on Interaction Mechanisms

The carboxylic acid group can participate in several key interactions:

Ionic Bonding: As an anion, it can form strong electrostatic interactions with positively charged amino acid residues such as lysine, arginine, or histidine on a protein surface.

Hydrogen Bonding: The carboxylate can act as a hydrogen bond acceptor, while the protonated carboxylic acid can act as both a donor and an acceptor. These interactions contribute to the specificity of binding.

Metal Chelation: The carboxylate group can also chelate metal ions, which may be relevant if the biological target is a metalloprotein.

The distance between the amine and the carboxylic acid group, determined by the length of the butanoic acid chain, is also a critical parameter. This spacing dictates the molecule's ability to simultaneously engage with complementary binding sites on a target. Shortening or lengthening this linker would likely have a significant impact on biological activity by altering the geometry of these interactions. Studies on other molecules have shown that even a small change in the spacing between key functional groups can lead to a dramatic loss of activity.

Stereochemical Effects on Activity (if chiral analogues are synthesized)

The parent molecule, 4-(Decylamino)butanoic acid, is achiral. However, the introduction of a substituent on the butanoic acid chain or the decyl chain could create a chiral center, leading to the existence of enantiomers. For example, if an analog such as 3-methyl-4-(decylamino)butanoic acid were synthesized, it would exist as (R) and (S) enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have a much lower affinity or may even bind to a different target, potentially causing off-target effects.

Therefore, if chiral analogues of this compound were to be developed, it would be essential to separate and test the individual enantiomers to determine if the desired activity is stereospecific. The synthesis and evaluation of such chiral analogs could provide valuable insights into the three-dimensional requirements of the binding site.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. fiveable.me By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and reducing the need for extensive experimental testing. nih.gov

For a series of analogs of this compound, a QSAR model could be developed by:

Synthesizing and testing a diverse set of analogs with variations in the alkyl chain length, modifications to the amine and carboxylic acid groups, and introduction of other substituents.

Calculating molecular descriptors for each analog. These descriptors quantify various physicochemical properties such as lipophilicity (e.g., logP), electronic properties (e.g., pKa, charge distribution), and steric properties (e.g., molecular volume, surface area). nih.gov

Developing a mathematical equation that relates the calculated descriptors to the measured biological activity using statistical methods like multiple linear regression or machine learning algorithms. fiveable.mewikipedia.org The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

A validated QSAR model could then be used to:

Predict the activity of novel, yet-to-be-synthesized analogs.

Identify the key molecular properties that drive biological activity.

Optimize the lead compound to improve potency and reduce potential toxicity.

For instance, a QSAR study might reveal that the optimal activity is achieved with an alkyl chain of 9-11 carbons, a pKa value for the amine between 9.5 and 10.5, and a specific distance between the cationic amine and anionic carboxylate. This information would be invaluable for the design of new, more effective molecules.

Applications in Advanced Chemical Synthesis and Pharmaceutical Intermediates

Role as an Organic Building Block in Complex Molecule Synthesis

Organic building blocks are foundational molecules utilized in the stepwise assembly of more intricate chemical structures. sigmaaldrich.com 4-(Decylamino)butanoic acid hydrochloride, with its amine and carboxylic acid functional groups, is well-suited for this role. The presence of a long decyl chain also introduces significant lipophilicity, a property that can be strategically employed in the design of molecules intended to interact with biological membranes or other nonpolar environments.

The reactivity of the secondary amine and the carboxylic acid allows for a variety of chemical transformations. The carboxylic acid can be activated and coupled with amines to form amide bonds, a cornerstone of many synthetic pathways. nih.gov Conversely, the secondary amine can react with activated carboxylic acids or other electrophiles. This dual reactivity enables its incorporation into a wide array of molecular scaffolds. While specific examples detailing the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural analogs, such as 4-(Methylamino)butanoic acid hydrochloride, are recognized as intermediates in organic synthesis. protheragen.aichemimpex.com

The general utility of such amino acids as building blocks is well-established in the synthesis of diverse heterocyclic compounds and other complex organic structures. nih.govmdpi.combiointerfaceresearch.com The decyl group in this compound can further be exploited to create amphipathic molecules with potential applications in materials science and drug delivery.

Table 1: Properties of this compound and its Analogs

| Compound Name | CAS Number | Molecular Formula | Key Application Areas |

| This compound | 1376391-99-9 | C14H30ClNO2 | Potential organic building block and pharmaceutical intermediate |

| 4-(Methylamino)butanoic acid hydrochloride | 6976-17-6 | C5H12ClNO2 | Intermediate in organic synthesis and pharmaceutical manufacturing protheragen.ai |

| 4-(Dimethylamino)butanoic acid hydrochloride | 69954-66-1 | C6H14ClNO2 | Used in peptide chemistry and as a research chemical tcichemicals.comnih.gov |

| 4-(Diethylamino)butanoic acid hydrochloride | 42060-21-9 | C8H18ClNO2 | Building block for research achemblock.com |

| 4-(Phenylamino)butanoic acid hydrochloride | Not Available | C10H14ClNO2 | Research chemical scbt.com |

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motif of an amino acid is a common feature in many pharmacologically active compounds. This compound can serve as a valuable intermediate in the synthesis of such molecules. molkem.com

Amino acid conjugates are formed by linking amino acids to other molecules, often to enhance their pharmacokinetic properties or to target specific biological pathways. mdpi.com The carboxylic acid or the amine group of this compound can be used to attach it to other bioactive molecules, natural products, or drug candidates.

The synthesis of such conjugates often involves standard coupling reactions, such as those mediated by carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net For instance, the carboxylic acid of this compound could be activated to form an ester or an amide with a hydroxyl or amine group on a target molecule. This approach is widely used to improve the solubility, stability, and bioavailability of natural compounds. mdpi.com

Many pharmaceutical compounds contain amine functional groups, which are often crucial for their biological activity. oit.edu this compound can be a precursor in the synthesis of such compounds. The secondary amine can undergo various reactions, such as alkylation, acylation, and reductive amination, to build more complex amine-containing structures.

For example, derivatives of 4-aminobutanoic acid have been investigated for their potential as GABA receptor antagonists. google.com While specific research on the decylamino derivative is limited, its structural framework suggests potential for derivatization to explore similar biological activities. The long alkyl chain could also be a key feature in designing compounds that target lipid-rich environments in the body. The synthesis of various butanoic acid derivatives with potential biological activities has been reported, highlighting the versatility of this chemical scaffold. biointerfaceresearch.comnih.gov

Integration into Peptide Synthesis Methodologies

Peptides are a significant class of therapeutic agents, and their synthesis is a well-established field of organic chemistry. nih.gov Non-standard amino acids, such as this compound, can be incorporated into peptide chains to modify their structure, conformation, and biological properties.

Solution-phase peptide synthesis (SPPS) involves the stepwise coupling of amino acids in a homogenous solution. libretexts.org In this methodology, protecting groups are used to prevent unwanted side reactions. This compound could be incorporated into a peptide chain using standard solution-phase techniques. The amine group would typically be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid is activated for coupling with the N-terminus of another amino acid or peptide fragment.

The use of coupling reagents like DCC or EDC, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the formation of the peptide bond. nih.gov The lipophilic decyl chain of this compound might influence the solubility of the growing peptide chain, which is a critical consideration in solution-phase synthesis.

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides in a laboratory setting. beilstein-journals.orguci.edubachem.com In SPPS, the C-terminal amino acid is attached to a solid support (resin), and the peptide chain is elongated by the sequential addition of protected amino acids.

This compound could be incorporated into a peptide sequence during SPPS in several ways. It could be used as a non-proteinogenic amino acid within the peptide chain. In this case, its Fmoc- or Boc-protected derivative would be coupled to the N-terminus of the resin-bound peptide. nih.gov Alternatively, its bifunctional nature could allow it to be used as a linker to attach the peptide to the solid support or to another molecule. The long decyl chain could also be used to introduce a lipid-like tail to the peptide, a strategy often employed to enhance the membrane-binding properties of peptide drugs.

Table 2: Key Reagents in Peptide Synthesis

| Reagent | Abbreviation | Function |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling agent for amide bond formation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble coupling agent |

| tert-Butyloxycarbonyl | Boc | Protecting group for amines |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Protecting group for amines, cleavable by base |

| 1-Hydroxybenzotriazole | HOBt | Additive to reduce side reactions during coupling |

Explorations in Biomolecular Interactions and Mechanisms in Vitro Studies

Investigation of Enzyme Binding and Inhibition Profiles (In Vitro)

In vitro enzyme assays are fundamental to understanding how a compound may interfere with biochemical pathways. These studies typically involve incubating the compound with a purified enzyme and its substrate to measure any changes in enzyme activity.

Kinetics of Enzyme-Compound Interaction (In Vitro)

To characterize the nature of enzyme inhibition, kinetic studies are performed. These experiments involve measuring reaction rates at various substrate and inhibitor concentrations. From this data, key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined in the presence and absence of the inhibitor. This allows for the elucidation of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki), which quantifies the inhibitor's potency.

Allosteric Modulation Studies (In Vitro)

Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.gov Assays to investigate allosterism would assess the compound's ability to modify the enzyme's response to its natural substrate or other regulatory molecules, without directly competing for the active site. nih.gov Such studies are crucial for identifying compounds that can fine-tune metabolic processes rather than simply blocking them. nih.gov

Receptor Ligand Binding Assays (In Vitro)

These assays are designed to determine if a compound can bind to specific cellular receptors. nih.govnih.gov Typically, this involves a competitive binding experiment where the test compound competes with a known radiolabeled ligand for binding to a receptor preparation. nih.gov The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated. nih.gov This provides insight into the compound's potential to act as a signaling molecule.

Studies on Membrane Interaction and Permeability Mechanisms (In Vitro)

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and potential sites of action. In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict intestinal permeability. nuvisan.com These cells form a barrier that mimics the intestinal epithelium. nuvisan.com By measuring the rate at which the compound crosses this barrier, its permeability characteristics can be quantified. nuvisan.com Such studies can also help to identify whether active transport mechanisms are involved. nuvisan.com

Cellular Uptake and Metabolism Studies in In Vitro Cell Models

Once a compound enters a cell, it may be subject to metabolic processes. In vitro studies using cultured cells (e.g., hepatocytes for liver metabolism) can provide valuable information on the rate of cellular uptake and the metabolic fate of the compound. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the parent compound and any metabolites formed over time.

Molecular Mechanisms of Biological Response in In Vitro Systems

To understand the downstream consequences of a compound's interaction with a cellular target, various in vitro assays are employed. These can include reporter gene assays to measure changes in gene expression, immunoassays to quantify changes in protein levels or post-translational modifications, and cell-based assays to assess physiological responses such as changes in intracellular calcium levels or cell viability. These studies help to construct a comprehensive picture of the compound's mechanism of action at the molecular and cellular levels.

Potential Applications in Materials Science and Supramolecular Assemblies

Incorporation into Polymeric Materials

The bifunctional nature of 4-(decylamino)butanoic acid hydrochloride, possessing both a reactive carboxylic acid and a secondary amine, makes it a candidate for integration into polymeric structures.

Self-Assembly Studies of Amphiphilic Structures

Amphiphilic molecules like this compound are known to self-assemble in solution to form various organized structures.

Preparation of Functionalized Surfaces and Coatings

The ability of long-chain alkyl compounds to form ordered monolayers on various substrates is well-established. It is conceivable that this compound could be used to create functionalized surfaces and coatings. The amine or carboxylic acid group could be used to attach the molecule to a surface, creating a self-assembled monolayer (SAM) with the decyl chains oriented outwards. Such a coating would be expected to significantly alter the surface energy and wetting properties of the substrate.

Nanomaterial Integration and Surface Modification

The integration of organic molecules with nanomaterials is a critical strategy for tailoring their physical and chemical properties, thereby enabling their use in advanced applications. This compound is a prime candidate for the surface modification of a wide array of nanomaterials, including metallic nanoparticles, quantum dots, and carbon-based nanostructures.

The primary mechanism for this integration is the formation of self-assembled monolayers (SAMs) on the nanomaterial surface. The nature of the head group in this compound allows for multiple modes of surface attachment. The secondary amine can coordinate with metal surfaces, such as gold or silver, while the carboxylic acid group can bind to metal oxide surfaces, like those of titanium dioxide or iron oxide nanoparticles. This versatility in binding allows for the functionalization of a diverse range of nanomaterials.

Once anchored to the surface, the long decyl chains extend outwards, creating a hydrophobic layer. This surface modification can dramatically alter the properties of the nanomaterial. For instance, hydrophilic nanoparticles can be rendered hydrophobic, allowing for their dispersion in non-polar solvents and polymer matrices. This is crucial for the fabrication of nanocomposites with enhanced mechanical, thermal, or optical properties. The length of the alkyl chain plays a significant role in the stability and dispersibility of the modified nanoparticles in nonpolar solvents. Longer hydrocarbon chains, like the decyl group, are expected to provide excellent hydrophobic properties and lead to stable dispersions. uni-tuebingen.de

The functionalization of nanomaterials with molecules like this compound can also introduce new functionalities. The terminal carboxylic acid or the secondary amine, if not involved in surface binding, can serve as a reactive handle for the covalent attachment of other molecules, such as fluorescent dyes, drug molecules, or biomolecules. This opens up possibilities for the development of targeted drug delivery systems, advanced imaging agents, and novel sensors.

The self-assembly of amino acid derivatives is a powerful tool for creating functional biomaterials. nih.govrsc.orgresearchgate.netd-nb.info These simple biological building blocks can form a variety of ordered nanostructures through non-covalent interactions like hydrogen bonding, electrostatic interactions, and hydrophobic forces. nih.govd-nb.info Amphiphilic amino acid derivatives, in particular, are of great interest for their ability to self-assemble into diverse nanostructures for biomedical applications. rsc.orgresearchgate.net

The table below illustrates the potential influence of the decyl chain of this compound on the stability of gold nanoparticles in a nonpolar solvent, based on trends observed with other long-chain alkylamines. uni-tuebingen.de

| Alkylamine Modifier | Alkyl Chain Length | Nanoparticle Stability in Toluene |

| Dioctylamine | 8 carbons | Moderate |

| Didodecylamine | 12 carbons | High |

| 4-(Decylamino)butanoic acid | 10 carbons (hypothetical) | High |

| Dioctadecylamine | 18 carbons | Very High |

This table is illustrative and based on general trends observed in the literature. Specific experimental data for this compound is not available.

Furthermore, the principles of supramolecular chemistry suggest that this compound can form ordered assemblies not just on surfaces, but also in solution. The amine and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, leading to the formation of supramolecular synthons. researchgate.net These interactions, combined with the hydrophobic interactions of the decyl chains, could drive the self-assembly of the molecule into various nanostructures such as micelles, vesicles, or nanofibers in aqueous environments.

The potential for this compound to form such a diverse range of structures through self-assembly and surface modification makes it a highly promising compound for future research in materials science. The ability to precisely control the surface properties of nanomaterials and to create novel supramolecular architectures is fundamental to the development of next-generation technologies in electronics, medicine, and catalysis.

An exploration of the forward-looking research landscape for this compound reveals significant potential across diverse scientific disciplines. While current knowledge on this specific molecule is nascent, its structural characteristics as a long-chain N-alkylated amino acid provide a strong foundation for future investigations. This article outlines key unexplored avenues and future research directions that could unlock its potential in chemistry, biology, and material science.

Q & A

Q. What are the established synthetic routes for 4-(Decylamino)butanoic acid hydrochloride, and what key parameters influence yield and purity?

The synthesis typically involves reacting decylamine with butanoic acid under acidic conditions to form the hydrochloride salt. Key parameters include:

- pH control : An acidic medium (e.g., HCl) ensures protonation of the amine group, facilitating salt formation .

- Purification : Crystallization or chromatography is used to isolate the product, with solvent selection critical for removing unreacted decylamine .

- Temperature : Moderate heating (40–60°C) balances reaction kinetics and minimizes side products .

Q. How does the decylamino substituent affect solubility and reactivity compared to shorter-chain analogs?

The decylamino group (C₁₀ alkyl chain) increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. This contrasts with dimethylamino (C₂, hydrophilic) or azepanyl (heterocyclic, moderate solubility) analogs. Reactivity differences include:

- Nucleophilicity : Reduced compared to smaller amines due to steric hindrance .

- Self-assembly : Long alkyl chains promote micelle formation in aqueous solutions, impacting bioavailability studies .

Q. What analytical techniques validate the structural integrity of this compound?

- NMR spectroscopy : Confirms the presence of the decylamino group (δ 1.2–1.4 ppm for alkyl protons) and hydrochloride salt (broad NH⁺ peak) .

- HPLC-MS : Ensures purity (>95%) and detects trace impurities like unreacted butanoic acid .

- Elemental analysis : Verifies C, H, N, and Cl content against theoretical values .

Q. How does hydrochloride salt formation impact stability and bioavailability?

The hydrochloride salt improves stability by reducing hygroscopicity and enhancing crystallinity. Bioavailability is influenced by:

- Solubility : Salt form increases aqueous solubility at physiological pH, critical for in vivo absorption .

- Dissolution rate : Controlled by particle size during crystallization .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis of chiral 4-(Decylamino)butanoic acid derivatives?

- Chiral catalysts : Use (R)- or (S)-BINOL derivatives to induce asymmetry during amine coupling .

- Chromatographic resolution : Chiral HPLC columns (e.g., amylose-based) separate enantiomers post-synthesis .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

- Purity variations : Validate compounds via orthogonal methods (e.g., NMR + LC-MS) before assays .

- Assay conditions : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and exposure times .

- Structural analogs : Compare activity with shorter-chain (e.g., dimethylamino) or heterocyclic analogs to isolate chain-length effects .

Q. What in vitro models assess the neuroprotective potential of this compound?

- Primary neuronal cultures : Measure protection against glutamate-induced excitotoxicity via lactate dehydrogenase (LDH) assays .

- Oxidative stress models : Use H₂O₂-treated PC12 cells to evaluate ROS scavenging .

- Blood-brain barrier (BBB) penetration : Employ co-cultures of endothelial cells and astrocytes to model permeability .

Q. Which computational approaches predict interactions with biological targets?

- Molecular docking : Screen against kinase domains (e.g., MAPK) using AutoDock Vina, leveraging the naphthyridine core’s affinity for ATP-binding pockets .

- MD simulations : Simulate lipid bilayer interactions to study membrane permeation of the decylamino group .

- QSAR modeling : Correlate alkyl chain length with antimicrobial activity using datasets from furanyl and chlorophenyl analogs .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the decylamino group .

- Bioactivity : Use surface plasmon resonance (SPR) to quantify binding affinity for target proteins .

- Data Reproducibility : Pre-register experimental protocols (e.g., on protocols.io ) to standardize reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.